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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

Welcome to the technical support center for the DM21 functional. This guide is designed to
assist researchers, scientists, and drug development professionals in optimizing the
performance of DM21 for geometry optimization tasks. Here, you will find troubleshooting
advice and frequently asked questions to address common challenges encountered during
your computational experiments.

Frequently Asked Questions (FAQs)

Q1: What is the DM21 functional?

Al: DM21 is a neural network-based exchange-correlation functional for Density Functional
Theory (DFT) developed by DeepMind.[1][2] It is designed to approximate the energy density
functional component of DFT, which describes the quantum mechanical behavior of molecules.
[1] A key strength of DM21 is its ability to address systemic problems found in previous
functional approximations, particularly for systems exhibiting "fractional electron character.”[1]

[2]
Q2: In which software is DM21 available?

A2: DM21 is available as an extension to the PySCF (Python-based Simulations of Chemistry
Framework).[1][3]

Q3: How does DM21's performance in energy calculations compare to traditional functionals?

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-interest
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.marktechpost.com/2022/02/18/deepmind-open-sources-dm21-a-deep-learning-model-for-quantum-chemistry/
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.marktechpost.com/2022/02/18/deepmind-open-sources-dm21-a-deep-learning-model-for-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://arxiv.org/html/2501.12149v1
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

A3: DM21 has demonstrated state-of-the-art performance in energy calculation benchmarks,
often outperforming traditional hybrid and double-hybrid functionals.[1][2] For instance, on the
GMTKN55 benchmark, DM21 showed a significantly lower mean absolute error (MAE)
compared to the analytical functional SCAN.[3]

Troubleshooting Guide
Issue 1: Slow Geometry Optimization Performance

Symptom: Geometry optimization calculations using DM21 are significantly slower compared to
traditional functionals like PBEO or SCAN.[4]

Cause: The primary reason for the slower performance is the computational cost associated
with the neural network-based functional and the lack of analytical gradients.[5][6] Geometry
optimization with DM21 relies on numerical gradients, which require multiple energy
evaluations at each optimization step, increasing the overall computational time.[6]

Resolution:

o Acknowledge the Cost: Be aware that DM21 is inherently slower for geometry optimization
than many analytical functionals.[4] Plan your computational budget accordingly.

o Hardware Acceleration: Utilize hardware accelerators such as GPUs if your computational
chemistry package and DM21 implementation support it.

o Hybrid Approaches: For an initial geometry, consider using a less computationally expensive
functional to get close to the minimum before switching to DM21 for final refinement.

Issue 2: Poor Convergence of the Self-Consistent Field
(SCF) Cycle

Symptom: The SCF calculation fails to converge or requires an unusually high number of
iterations. This is a known issue, particularly for systems containing transition metals.[3][7] For
example, a study noted that for the Hz system, SCF convergence with SCAN required 4
iterations, while DM21 required 16.[3]
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Cause: The oscillatory or non-smooth behavior of the neural network potential can lead to
difficulties in achieving a stable, self-consistent solution for the electron density.[3][5]

Resolution:

« Initial Guess from a Different Functional: Use the converged orbitals from a calculation with a
well-behaved traditional functional (e.g., B3LYP) as the initial guess for the DM21 SCF
calculation.[7]

o Convergence Algorithms: Experiment with different SCF convergence algorithms and
settings available in your software package. Damping, level-shifting, or Pulay's Direct
Inversion of the Iterative Subspace (DIIS) with modified parameters might help.

o Convergence Thresholds: In some cases, slightly loosening the SCF convergence threshold
may be necessary, although this should be done with caution as it can impact the accuracy
of the final energy and gradients. For DM21 SCF, a convergence threshold of 10~¢ for
energy and 1073 for gradients has been used in some studies.[7]

Issue 3: Inaccurate Geometries or Unstable Optimization
Trajectories

Symptom: The geometry optimization process oscillates, fails to find a minimum, or results in a
molecular geometry that is less accurate than those obtained with traditional functionals.[4][5]

Cause: The non-smooth nature of the DM21 potential energy surface can lead to "noisy" or
oscillatory gradients.[3][4] This can confuse the optimization algorithm, leading to unstable
steps and difficulty in locating the true energy minimum.[3]

Resolution:

o Adjust the Numerical Differentiation Step: Since DM21 often relies on numerical gradients,
the step size for the finite difference calculation is crucial. A step size in the range of 0.0001—
0.001 A has been found to produce smoother nuclear gradients.[4]

o Choice of Optimizer: The performance of different geometry optimization algorithms can
vary. If available, try different optimizers (e.g., quasi-Newton methods like BFGS vs.
conjugate gradient).
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 Verify the Final Structure: After a geometry optimization converges, it is good practice to
perform a frequency calculation to ensure that the obtained structure corresponds to a true
minimum (i.e., has no imaginary frequencies).

Data Summary

The following table summarizes the performance of DM21 in comparison to other functionals
on various benchmarks for energy calculations.

Mean Absolute Error

Benchmark Functional
(kcal/mol)
GMTKN55 DM21 1.5[3]
SCAN 3.6[3]
Outperforms SCAN and other
BBB DM21 _ _
hybrid functionals[4]
Outperforms SCAN and other
QM9 DM21

hybrid functionals[4]

Experimental Protocols

Protocol: Geometry Optimization using DM21 in PySCF

This protocol outlines the general steps for performing a geometry optimization calculation with
the DM21 functional using the PySCF software package.

o Molecule Definition: Define the molecular geometry, charge, and spin multiplicity within a
PySCF script.

o Mean-Field Object: Create a mean-field object (e.g., scf.RKS) and specify the DM21
functional.

o SCF Calculation: Perform an initial SCF calculation to obtain the electronic energy and
molecular orbitals.
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o Troubleshooting Tip: If SCF convergence is an issue, first converge with a different
functional (e.g., 'B3LYP’) and use the resulting orbitals as an initial guess for the DM21
calculation.

Gradient Calculation: Obtain the nuclear gradients. Since analytical gradients are not
available for DM21, this will typically involve a numerical gradient calculation.

Geometry Optimizer: Select a geometry optimization algorithm. The scipy.optimize.minimize
function is often used in conjunction with PySCF's energy and gradient functions.

Optimization Execution: Run the geometry optimization, which will iteratively update the
nuclear coordinates to minimize the total energy.

Convergence Check: The optimization will terminate when the change in energy, forces, or
geometry between steps falls below a specified threshold.[3]

Post-Analysis: Analyze the final optimized geometry. It is recommended to perform a
frequency calculation to confirm that the structure is a true minimum.
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Caption: A flowchart for troubleshooting common DM21 geometry optimization issues.
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Caption: The iterative cycle of a typical geometry optimization calculation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Navigating DM21 Geometry Optimization: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910615#improving-dm21-geometry-optimization-
performance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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